1-Cyclohexyl-4-nitropyrazole

説明

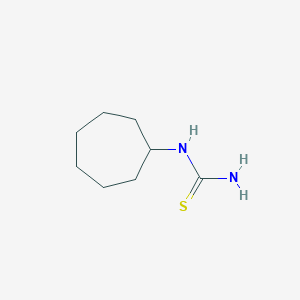

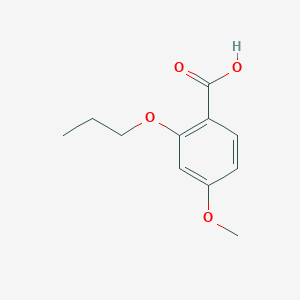

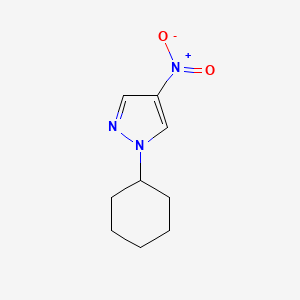

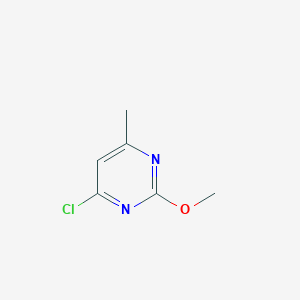

1-Cyclohexyl-4-nitropyrazole (CHNP) is a nitropyrazole derivative. It is also known as 1-cyclohexyl-4-nitro-1H-pyrazole . The compound has been studied extensively due to its unique properties, including its ability to inhibit the enzymatic activity of nitric oxide synthase (NOS).

Synthesis Analysis

The synthesis of 4-nitropyrazole, a related compound, has been reported in various methods . One method involves the nitration reaction of pyrazole with mixed acid, followed by continuous quenching, neutralization, extraction, and separation . The final product 4-nitropyrazole was obtained with 96.9% yield, 99.3% purity, and 381 g/h productivity .Molecular Structure Analysis

The molecular formula of 1-Cyclohexyl-4-nitropyrazole is C9H13N3O2 . The molecular weight is 195.22 g/mol .Chemical Reactions Analysis

The nitration reaction of pyrazole with mixed acid is a key step in the synthesis of 4-nitropyrazole . The process involves continuous quenching, neutralization, extraction, and separation .科学的研究の応用

Corrosion Inhibition

Research demonstrates the potential use of heterocyclic diazoles, including 4-nitropyrazole, as corrosion inhibitors for iron in acidic environments. These compounds can effectively reduce corrosion current and increase charge-transfer resistance, indicating their efficacy in protecting metal surfaces from corrosion. This is particularly relevant in industrial applications where metal corrosion can be a significant issue (Babić-Samardžija et al., 2005).

Anti-Tuberculosis Activity

Nitropyrazoles, including derivatives of 4-nitropyrazole, have shown promise in anti-tuberculosis research. Their ability to inhibit mycobacterial activity suggests potential applications in developing new treatments for tuberculosis. This could be particularly valuable in addressing drug-resistant strains of the disease (Walczak et al., 2004).

Antibacterial Properties

Certain 3-nitropyrazole compounds, related to 4-nitropyrazole, have been identified as potent synthetic antibacterial agents. Their effectiveness in experimental bacterial infections in mice indicates the potential for developing new antibiotics based on this chemical structure (Wick et al., 1973).

Radiosensitization in Cancer Therapy

Research on aziridinyl nitropyrazoles, related to 4-nitropyrazole, has explored their potential as radiosensitizers in cancer therapy. These compounds could enhance the effectiveness of radiotherapy by sensitizing hypoxic cells, which are often resistant to traditional treatments (Naylor et al., 1991).

Materials Science and Coordination Chemistry

4-Nitropyrazole has been studied in the context of materials science, particularly in the synthesis of metal salts. These salts have potential applications in materials science and coordination chemistry, contributing to the development of new materials with specific properties (Nieupoort et al., 1978).

Safety and Hazards

作用機序

Target of Action

It is known that nitropyrazoles, a class of compounds to which 1-cyclohexyl-4-nitropyrazole belongs, are often used as intermediates in the synthesis of biologically active substances, including some antibiotics and their analogs .

Mode of Action

Nitropyrazoles generally undergo electrophilic substitution reactions . The 4 position of the pyrazole ring is the most accessible for electrophilic attack, and 4-nitropyrazoles are usually formed by the action of various nitrating agents on pyrazoles with a free 4 position .

Biochemical Pathways

Nitropyrazoles are known to be involved in various synthesis methods, indicating that they may interact with multiple biochemical pathways .

Pharmacokinetics

The synthesis of 4-nitropyrazole, a related compound, involves a continuous-flow nitration and post-processing protocol, suggesting that similar methods may be used for the synthesis of 1-cyclohexyl-4-nitropyrazole .

Result of Action

Nitropyrazoles are known to have high energy, high density, low sensitivity, and good thermal stability . These properties suggest that 1-Cyclohexyl-4-nitropyrazole may have similar characteristics.

Action Environment

The action of 1-Cyclohexyl-4-nitropyrazole can be influenced by various environmental factors. For instance, the synthesis of 4-nitropyrazole, a related compound, involves a continuous-flow process that starts from the nitration reaction of pyrazole with mixed acid, followed by continuous quenching, neutralization, extraction, and separation . This suggests that the action, efficacy, and stability of 1-Cyclohexyl-4-nitropyrazole may also be influenced by similar environmental conditions.

特性

IUPAC Name |

1-cyclohexyl-4-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c13-12(14)9-6-10-11(7-9)8-4-2-1-3-5-8/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKGGPABUZVDTIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=C(C=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701295936 | |

| Record name | 1H-Pyrazole, 1-cyclohexyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701295936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexyl-4-nitropyrazole | |

CAS RN |

97421-22-2 | |

| Record name | 1H-Pyrazole, 1-cyclohexyl-4-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97421-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 1-cyclohexyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701295936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,12-dibutylquinolino[2,3-b]acridine-7,14(5H,12H)-dione](/img/structure/B1356633.png)